molecular formula C22H25ClN6O5S B14014912 Edoxaban 4-Carboxylic Acid

Edoxaban 4-Carboxylic Acid

Cat. No.: B14014912
M. Wt: 521.0 g/mol
InChI Key: QPYMJNYAASVNAP-UHFFFAOYSA-N
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Description

Edoxaban 4-Carboxylic Acid is a derivative of Edoxaban, a novel oral anticoagulant used to prevent stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa, a key protein in the coagulation cascade . This compound is crucial in the pharmaceutical industry for its role in the synthesis and development of anticoagulant drugs.

Preparation Methods

The preparation of Edoxaban 4-Carboxylic Acid involves several synthetic routes and reaction conditions. One common method includes the condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . Another method involves reacting a compound with acyl chloride in an organic solvent under the action of alkali . These processes are designed to be cost-effective, environmentally friendly, and suitable for commercial-scale production.

Chemical Reactions Analysis

Edoxaban 4-Carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for converting carboxylic acids into acid chlorides and strong acids like HCl or H₂SO₄ to enhance reactivity . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Edoxaban 4-Carboxylic Acid has numerous scientific research applications:

Comparison with Similar Compounds

Edoxaban 4-Carboxylic Acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific binding affinity and selectivity for Factor Xa, making it a valuable compound in anticoagulant therapy.

Properties

IUPAC Name

4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYMJNYAASVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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